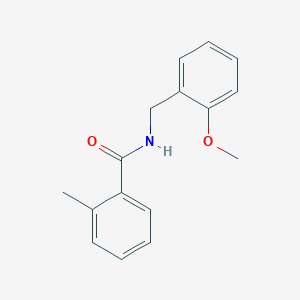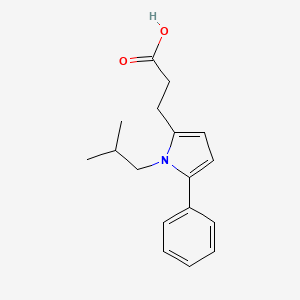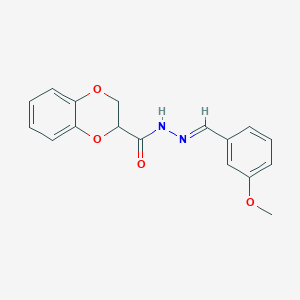
N-(2-methoxybenzyl)-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxybenzyl)-2-methylbenzamide, also known as 2-Methoxy-N-(2-methylphenyl)benzamide, is a chemical compound that belongs to the class of organic compounds known as benzamides. This compound has been extensively studied for its potential use in various scientific research applications, including its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. Furthermore, we will also list future directions for research on this compound.
Applications De Recherche Scientifique
N-(2-methoxybenzyl)-2-methylbenzamide has been extensively studied for its potential use in various scientific research applications. One of the most promising applications is its potential use as a therapeutic agent for the treatment of various diseases and conditions, including cancer, inflammation, and pain. Studies have shown that N-(2-methoxybenzyl)-2-methylbenzamide has potent anti-cancer properties and can induce apoptosis in cancer cells. Additionally, it has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory conditions.
Mécanisme D'action
The mechanism of action of N-(2-methoxybenzyl)-2-methylbenzamide is complex and not fully understood. However, studies have shown that it inhibits the activity of various enzymes and proteins involved in cell signaling pathways, including the MAPK/ERK pathway and the NF-κB pathway. Additionally, it has been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects:
N-(2-methoxybenzyl)-2-methylbenzamide has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and analgesic effects. Additionally, it has been shown to have antioxidant properties and can protect cells from oxidative stress. Studies have also shown that it can modulate various signaling pathways involved in cell growth, differentiation, and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methoxybenzyl)-2-methylbenzamide has several advantages for lab experiments, including its high potency and selectivity for specific targets. However, it also has several limitations, including its low solubility in water and its potential toxicity at high doses. Therefore, careful consideration must be given to the concentration and dosing of this compound in lab experiments.
Orientations Futures
There are several future directions for research on N-(2-methoxybenzyl)-2-methylbenzamide. One potential area of research is its use as a therapeutic agent for the treatment of cancer, inflammation, and pain. Additionally, further studies are needed to fully understand its mechanism of action and its potential for use in other scientific research applications. Furthermore, research is needed to develop more efficient and cost-effective methods for the synthesis of this compound. Overall, N-(2-methoxybenzyl)-2-methylbenzamide is a promising compound with many potential applications in scientific research.
Méthodes De Synthèse
The synthesis of N-(2-methoxybenzyl)-2-methylbenzamide involves the reaction of 2-methylbenzoic acid with 2-methoxybenzylamine in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with acetic anhydride and pyridine to form the final product. This method has been extensively studied and optimized for the production of high yields of N-(2-methoxybenzyl)-2-methylbenzamide.
Propriétés
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-12-7-3-5-9-14(12)16(18)17-11-13-8-4-6-10-15(13)19-2/h3-10H,11H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFIRVIIJJFBNFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxybenzyl)-2-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B5703985.png)
![2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5703987.png)
![N-(3-acetylphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B5703993.png)


![N-(2-fluorophenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5704016.png)
![N'-(4-isopropylbenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5704024.png)
![5-[(2-chlorophenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5704031.png)


![4-methyl-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide](/img/structure/B5704054.png)
![5-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5704072.png)

